Telaprevir

描述

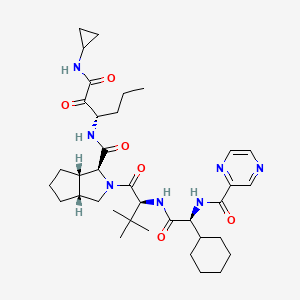

特拉普雷韦,以商品名 Incivek 和 Incivo 销售,是一种用于治疗丙型肝炎的药物具体而言,特拉普雷韦抑制丙型肝炎病毒酶 NS3/4A 丝氨酸蛋白酶,该酶对于病毒复制至关重要 .

准备方法

合成路线和反应条件: 特拉普雷韦的合成涉及几个关键步骤,包括缩合反应和生物催化不对称化。 一种方法涉及将式 III 的化合物与式 IV 的化合物缩合以生成中间体,然后将该中间体与式 A 的化合物反应生成特拉普雷韦 。反应条件通常温和,避免了对高温或高压的需求。

工业生产方法: 特拉普雷韦的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺涉及战略性地使用生物催化和多组分反应来提高效率和产量 。 最后步骤旨在避免氧化反应,因为在工业规模上控制氧化反应可能具有挑战性 .

化学反应分析

反应类型: 特拉普雷韦经历了几种类型的化学反应,包括:

还原: 涉及去除氧气或添加氢气。

取代: 涉及用另一个官能团取代一个官能团。

常见试剂和条件: 这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 .

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会生成羟基化的衍生物,而还原反应可能会生成脱氧化的化合物 .

科学研究应用

Telaprevir is a hepatitis C virus (HCV) protease inhibitor that has been evaluated in clinical trials for the treatment of HCV infections .

Clinical Applications and Studies

ADVANCE and ILLUMINATE trials Two Phase III trials, ADVANCE and ILLUMINATE, studied treatment-naive patients . Results from these trials supported New Drug Application (NDA) and Marketing Authorization Application (MAA) submissions in the US and Europe . The ILLUMINATE study assessed the benefits of extending therapy from 24 to 48 weeks in patients with undetectable virus at weeks 4 and 12 of treatment. The study lacked a control arm using only pegylated-interferon and ribavirin .

REALIZE trial The Phase III REALIZE trial (VX-950-TiDP24-C216; NCT00703118) assessed this compound's efficacy, safety, and tolerability combined with peg-IFN alfa-2a and ribavirin (RBV) in patients who had failed previous standard treatments . This trial enrolled approximately 650 patients with HCV genotype 1 infections across multiple countries . The primary endpoint of the REALIZE study was sustained virologic response (SVR) .

Efficacy outcomes The REALIZE study showed significantly improved SVR rates with this compound-based therapy compared to pegylated-interferon and ribavirin in major subgroups . SVR rates were notably higher in prior relapsers, partial responders, and null responders . In the REALIZE study, 662 genotype 1 hepatitis C virus (HCV)-infected patients with prior peginterferon/ribavirin treatment failure were randomized to 12 weeks of this compound given immediately or following 4 weeks of peginterferon/ribavirin, or 12 weeks of placebo, combined with a total of 48 weeks of peginterferon alfa-2a/ribavirin. Sustained virologic response (SVR) rates were 64% (T12/PR48), 66% (lead-in T12/PR48), and 17% (PR48) .

Adverse effects Anemia, gastrointestinal side effects, and skin rashes occurred more frequently in patients receiving this compound compared to those receiving peginterferon-ribavirin alone . Discontinuation of treatment due to adverse events was 10% in the this compound groups and 7% in the peginterferon-ribavirin group .

Impact of Specialty Pharmacies

A retrospective study using pharmacy claims data from July 2011 to June 2013 examined the association of pharmacy dispensing channel and hepatitis C regimen persistence among patients on a 3-drug hepatitis C regimen containing this compound . The study defined persistence as filling 84 days' supply of this compound and 168 days' supply of pegylated interferon and ribavirin each .

SVR Rates in Clinical Trials

作用机制

特拉普雷韦通过抑制 NS3/4A 丝氨酸蛋白酶发挥作用,该酶对于丙型肝炎病毒的复制至关重要。 特拉普雷韦通过与该酶的活性位点结合,阻止了病毒多蛋白裂解成病毒复制所需的成熟蛋白 。 这种抑制破坏了病毒生命周期并减少了感染者体内的病毒载量 .

类似化合物:

波普瑞韦: 另一种用于治疗丙型肝炎的 NS3/4A 蛋白酶抑制剂。

达诺普利韦: 具有类似作用机制的蛋白酶抑制剂。

瓦尼普利韦: 另一种靶向 NS3/4A 蛋白酶的化合物。

比较: 特拉普雷韦在与蛋白酶形成可逆的共价键的能力方面独一无二,增强了其抑制效果 。 与波普瑞韦相比,特拉普雷韦在临床试验中显示出更高的疗效,尤其是在治疗初治患者中 。 达诺普利韦和瓦尼普利韦也表现出强烈的抑制效果,但它们在结合亲和力和耐药性方面有所不同 .

总之,特拉普雷韦是一种有效的抗病毒药物,在治疗丙型肝炎方面具有重要的应用。其独特的作用机制和合成多功能性使其成为研究和临床环境中宝贵的化合物。

相似化合物的比较

Boceprevir: Another NS3/4A protease inhibitor used in the treatment of hepatitis C.

Danoprevir: A protease inhibitor with a similar mechanism of action.

Vaniprevir: Another compound targeting the NS3/4A protease.

Comparison: Telaprevir is unique in its ability to form a reversible, covalent bond with the protease, enhancing its inhibitory effects . Compared to boceprevir, this compound has shown higher efficacy in clinical trials, particularly in treatment-naive patients . Danoprevir and vaniprevir also exhibit strong inhibitory effects but differ in their binding affinities and resistance profiles .

生物活性

Telaprevir is a direct-acting antiviral agent classified as a protease inhibitor targeting the non-structural protein 3/4A (NS3/4A) of the hepatitis C virus (HCV). It has been instrumental in improving treatment outcomes for patients with chronic HCV, particularly those infected with genotype 1. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound inhibits the NS3/4A serine protease, which is crucial for the processing of the HCV polyprotein. The inhibition occurs through a reversible covalent bond formation with the catalytic serine residue in the active site of the protease. This interaction effectively blocks the cleavage of viral polyproteins, thereby preventing viral replication. The compound exhibits an in vitro half-maximal inhibitory concentration (IC50) of approximately 0.35 μM , indicating its potency against HCV RNA replication .

Clinical Efficacy

This compound has demonstrated significant antiviral activity in clinical trials, particularly when used in combination with peginterferon alfa and ribavirin (PR). The following table summarizes key clinical trial results:

| Study | Patient Type | SVR Rate | Treatment Duration |

|---|---|---|---|

| PROVE 1 | Treatment-naïve | 61% | 12 weeks T + 24 weeks PR |

| PROVE 2 | Treatment-naïve | 69% | 12 weeks T + 24 weeks PR |

| REALIZE | Prior non-responders | 39% (non-responders) 69% (relapsers) 57% (breakthroughs) | 12 weeks T + 12 weeks PR |

| ADVANCE | Treatment-naïve | 75% | 12 weeks T + 36 weeks PR |

- PROVE Trials : These Phase IIb studies established that this compound-based regimens significantly improved sustained virologic response (SVR) rates compared to standard care .

- REALIZE Study : This Phase III trial highlighted this compound's efficacy in patients who had previously failed treatment, showing SVR rates of 47% in cirrhotic patients versus 10% with standard therapy .

Safety Profile

The safety profile of this compound includes several adverse effects, most notably:

- Rash : Commonly observed in patients receiving this compound.

- Anemia : Significant drops in hemoglobin levels were noted, necessitating careful monitoring and management.

In clinical studies, adverse events were reported as follows:

| Adverse Event | Incidence (%) |

|---|---|

| Rash | Up to 60% |

| Anemia | Up to 30% |

| Neutropenia | Varies |

Case Studies

- Case Study on Relapsers : A study involving 109 relapsers showed an SVR rate of 88.1% when treated with this compound combined with peginterferon and ribavirin for a total of 24 weeks .

- Case Study on Nonresponders : Among nonresponders, an SVR rate of 34.4% was achieved, indicating that this compound can provide therapeutic benefits even in challenging patient populations .

- SARS-CoV-2 Repurposing Potential : Recent investigations have explored this compound's potential against SARS-CoV-2, demonstrating inhibition of viral replication in vitro with an IC50 of approximately 11.552 μM , suggesting possible repurposing opportunities .

属性

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-GDEBMMAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193304 | |

| Record name | Telaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.0047 mg/mL, 3.55e-02 g/L | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Telaprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Telaprevir inhibits NS3/4A with an IC50 of 10nM., Telaprevir is a peptidomimetic, selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor. The drug is a direct-acting antiviral (DAA) agent with activity against HCV. Telaprevir contains an alpha-ketoamide functional group that covalently and reversibly binds the active serine site of HCV NS3/4 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication. Telaprevir has in vitro activity against HCV genotypes 1a, 1b, and 2, but is less active against genotypes 3a and 4a., Telaprevir is an inhibitor of the HCV NS3/4A serine protease, necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins and essential for viral replication. In a biochemical assay, telaprevir inhibited the proteolytic activity of the recombinant HCV NS3 protease domain with an IC50 value of 10 nM. | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

402957-28-2 | |

| Record name | Telaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402957-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402957282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[c]pyrrole-1-carboxamide, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1S)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydro-, (1S,3aR,6aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655M5O3W0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Telaprevir is a peptidomimetic protease inhibitor that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , ] This protease is essential for the cleavage of the HCV-encoded polyprotein into mature proteins required for viral replication. [] By inhibiting this protease, this compound disrupts the viral life cycle and prevents HCV replication. [, ]

A: The inhibition of HCV NS3/4A protease by this compound leads to a reduction in mature viral proteins necessary for replication. [] This ultimately results in a decrease in HCV RNA levels in the blood, which is a measure of viral load. [, , ] Clinical studies have demonstrated that this compound, in combination with peginterferon and ribavirin, significantly improves sustained virologic response (SVR) rates in patients with genotype 1 chronic HCV infection. []

ANone: The molecular formula of this compound is C36H51N5O11, and its molecular weight is 717.84 g/mol. This information can be found in publicly available chemical databases like PubChem and ChemSpider.

ANone: While specific spectroscopic data is not provided within the provided research papers, researchers can access this information through various databases like the Human Metabolome Database (HMDB) or commercially available spectral libraries.

ANone: The provided research focuses on the pharmaceutical application of this compound as an antiviral drug. Therefore, questions regarding its material compatibility, stability outside biological systems, and catalytic properties are not addressed in these studies.

A: While the provided articles do not delve into specific computational studies, they do highlight the existence of this compound-resistant variants with mutations in the NS3/4A protease region. [] This suggests that computational methods, such as molecular docking and molecular dynamics simulations, could be used to understand the binding interactions between this compound and the protease, as well as to predict the impact of mutations on drug binding.

A: The research indicates that specific mutations in the HCV NS3/4A protease can lead to this compound resistance. [] For example, the V36A/M, T54A/S, R155K/T, and A156S mutations confer lower-level resistance, while A156T and V36M+R155K mutations confer higher-level resistance. [] This highlights the importance of specific structural features in this compound for its binding to the protease and its antiviral activity. Understanding these SAR relationships is crucial for developing new HCV protease inhibitors with improved resistance profiles.

A: While specific stability data is not provided in the research, the fact that this compound is administered orally [, ] suggests that formulations have been developed to ensure its stability in the gastrointestinal tract and facilitate absorption. Further research might explore strategies for optimizing this compound formulations to enhance its stability, solubility, and bioavailability.

A: this compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. [, , , ] It is also a substrate and inhibitor of P-glycoprotein, a drug transporter. [] Food intake significantly impacts this compound exposure, with a nearly 5-fold increase in Cmax and AUC0-24 observed when administered with food. [] This emphasizes the importance of considering food intake when administering this compound to ensure optimal drug exposure.

A: this compound is typically administered orally every 8 hours [, , ] in combination with peginterferon alfa-2a and ribavirin. [, ] The frequent dosing is likely related to its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, to maintain therapeutic drug concentrations.

A: The research suggests a correlation between higher average this compound doses and improved SVR rates in Japanese patients. [] Achieving a mean this compound dose of 25–35 mg/kg/day during treatment appeared to augment its efficacy. [] This highlights the importance of maintaining adequate this compound exposure for optimal antiviral activity.

A: In vitro studies have shown that this compound effectively inhibits EV-D68 replication. [] In a murine model of EV-D68 associated with acute flaccid myelitis (AFM), early this compound treatment improved paralysis outcomes. [] this compound reduced viral titer and apoptotic activity in muscles and spinal cords, leading to improved AFM outcomes in infected mice. [] These findings suggest that this compound could potentially be explored as a treatment option for EV-D68 infections.

A: Clinical trials have demonstrated that this compound, when combined with peginterferon alfa and ribavirin, significantly improves SVR rates in patients with HCV genotype 1 infection, compared to peginterferon alfa and ribavirin alone. [, , , , , ] The SVR rates were higher in treatment-naïve patients or those who had not achieved SVR with prior therapy. [, ]

A: The primary mechanism of resistance to this compound involves mutations in the NS3/4A protease gene, specifically at positions V36, T54, R155, and A156. [] These mutations can reduce this compound's binding affinity to the protease, rendering it less effective at inhibiting viral replication. []

ANone: Although not directly addressed in the provided articles, the emergence of resistance to this compound raises concerns about potential cross-resistance with other HCV protease inhibitors, especially those targeting the same NS3/4A protease. Further research is crucial to understand the potential for cross-resistance and inform treatment strategies for patients who develop resistance to this compound.

A: The most frequently reported adverse events during this compound treatment included pruritus, rash, and anemia. [] Other adverse effects observed in clinical trials were nausea, diarrhea, fatigue, and dry skin. [] While this compound demonstrated efficacy, its use was often limited by these adverse effects, particularly the occurrence of severe skin reactions. []

ANone: The provided research focuses primarily on the efficacy and safety of this compound for HCV treatment. Consequently, these articles do not discuss aspects like drug delivery, targeting, analytical methods, environmental impact, dissolution, quality control, immunogenicity, or alternative treatments for HCV.

A: this compound, alongside boceprevir, represents the first generation of directly acting antiviral agents (DAAs) targeting the HCV NS3/4A protease. [, ] These drugs marked a significant advancement in HCV treatment by significantly improving SVR rates compared to the previous standard of care, peginterferon and ribavirin. [, , ] The introduction of this compound and boceprevir revolutionized HCV treatment, paving the way for the development of even more effective and safer DAAs. [, ]

A: The research highlights the role of dermatology in managing this compound-associated skin rash. [] Dermatologic consultation and interventions, such as antihistamines, topical corticosteroids, and emollients, allowed patients with severe skin reactions to continue treatment. [] This exemplifies the importance of collaboration between different medical specialties in optimizing patient care and maximizing treatment success.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。